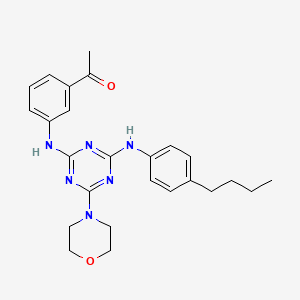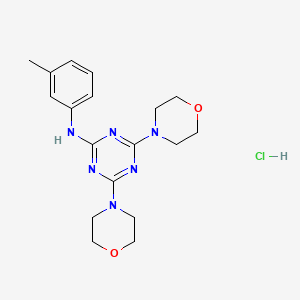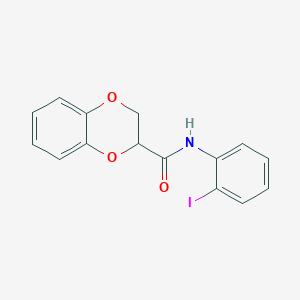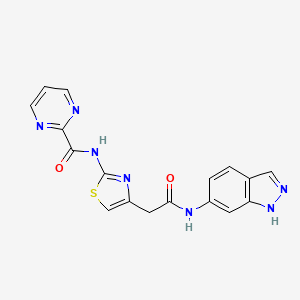
1-(3-((4-((4-Butylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((4-((4-Butylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a useful research compound. Its molecular formula is C25H30N6O2 and its molecular weight is 446.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant
This compound is involved in the efficient synthesis of Aprepitant, an NK(1) receptor antagonist. The synthesis process described by Brands et al. (2003) highlights a stereoselective synthesis that includes a unique and highly stereoselective one-pot process, leading to the clinical candidate Aprepitant with significant yields (Brands et al., 2003).
Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives
Bhat et al. (2018) reported the synthesis and characterization of novel dihydropyrimidinone derivatives containing the morpholine moiety. This work demonstrates the compound's role in the creation of dihydropyrimidinone derivatives, offering a simple and efficient method for their synthesis (Bhat et al., 2018).
Antibacterial Activity of Pyrimidines and Thiazolidinones
Research by Merugu et al. (2010) utilized 1-(4-morpholinophenyl) ethanone in the synthesis of novel pyrimidines and thiazolidinones, demonstrating their significant antibacterial activity. This application underscores the compound's potential in the development of new antimicrobial agents (Merugu et al., 2010).
Microwave-Assisted Synthesis of 4-Hydroxyacetophenone Derivatives
Aljohani et al. (2019) explored a microwave-assisted synthetic route for the creation of Mannich bases of 4-hydroxyacetophenone derivatives, highlighting an efficient, environmentally benign methodology. The research points to the compound's versatility in synthesizing various derivatives with potential applications in medicinal chemistry (Aljohani et al., 2019).
Catalytic Enantioselective Synthesis of Morpholinones
He et al. (2021) developed a catalytic enantioselective method for constructing morpholinones, using aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. This innovative approach facilitates the synthesis of chiral morpholinones, essential building blocks in organic synthesis and medicinal chemistry (He et al., 2021).
Eigenschaften
IUPAC Name |
1-[3-[[4-(4-butylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-3-4-6-19-9-11-21(12-10-19)26-23-28-24(27-22-8-5-7-20(17-22)18(2)32)30-25(29-23)31-13-15-33-16-14-31/h5,7-12,17H,3-4,6,13-16H2,1-2H3,(H2,26,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVPKNKESJZIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2745178.png)
![Ethyl 4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2745181.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2745182.png)
![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2745183.png)

![N-cyclopentyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2745185.png)
![2-Chloro-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]acetamide](/img/structure/B2745186.png)
![4-[2-Methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2745187.png)
![4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2745188.png)
![5-[(3-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2745190.png)


![Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2745196.png)
